INCB047986
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB047986; INCB-047986; INCB 047986. |
Origin of Product |
United States |
Preclinical Molecular and Cellular Pharmacology of Incb047986
Selective Inhibition of Janus Kinase 1 (JAK1) by INCB04986
INCB047986 has been identified as a selective inhibitor of JAK1. nih.govrcsb.org The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a crucial role in transducing signals from a variety of cytokine and growth factor receptors. rcsb.orgresearchgate.netgenecards.orguniprot.org These signals are integral to numerous cellular processes, including proliferation, differentiation, and immune function. researchgate.netgenecards.org Selective inhibition of specific JAK isoforms is a strategy employed in the development of targeted therapies to modulate these pathways. cuhk.edu.cn
Target Specificity and Isoform Selectivity in Kinase Assays
Preclinical investigations into this compound have characterized its inhibitory activity, with a focus on its selectivity for JAK1. While specific quantitative data such as IC50 values for this compound across the entire JAK family were not extensively detailed in the provided search results, the compound is consistently referred to as a selective JAK1 inhibitor. nih.govrcsb.org The concept of selective JAK inhibition is based on the differential roles of each JAK isoform in mediating the signaling of distinct cytokine receptors. For instance, JAK1 is involved in signaling for a wide range of cytokines, including many pro-inflammatory mediators. uniprot.org Achieving selectivity for JAK1 over other isoforms like JAK2 is often a goal to potentially minimize off-target effects, such as those related to hematopoiesis which is significantly influenced by JAK2 signaling. Studies on other selective JAK1 inhibitors, such as Upadacitinib and Filgotinib (B607452), demonstrate varying degrees of selectivity over other JAK isoforms in kinase and cellular assays, providing a general context for what selective JAK1 inhibition entails in preclinical evaluation.
Molecular Interactions and Binding Characteristics
Downstream Signaling Pathway Modulation
The primary downstream signaling pathway modulated by JAK kinases is the JAK-STAT pathway. rcsb.orgresearchgate.netgenecards.orguniprot.org Upon cytokine or growth factor binding to their receptors, receptor-associated JAKs are activated through transphosphorylation. rcsb.orgresearchgate.net Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STAT) proteins. rcsb.orgresearchgate.net STAT proteins are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression. rcsb.orgresearchgate.net
Impact on STAT Protein Phosphorylation and Activation
As a JAK1 inhibitor, this compound is expected to interfere with the phosphorylation and subsequent activation of STAT proteins that are downstream of JAK1-coupled receptors. The activation of various STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, STAT6) is mediated by different JAKs depending on the specific cytokine-receptor interaction. rcsb.orguniprot.org Inhibition of JAK1 would primarily impact the phosphorylation of STAT proteins activated by cytokines that signal through JAK1-containing receptor complexes. While specific data on the impact of this compound on the phosphorylation of individual STAT proteins was not provided, general preclinical studies with JAK inhibitors have shown that they can decrease STAT activation, such as the inhibition of STAT3 and STAT5 phosphorylation observed with other JAK inhibitors in various cellular contexts. rcsb.org
Regulation of Gene Expression Profiles Mediated by JAK1-STAT Axis
The JAK1-STAT axis plays a significant role in regulating the expression of a wide array of genes involved in cellular responses, including those related to inflammation, proliferation, and survival. rcsb.orgresearchgate.net By inhibiting JAK1-mediated STAT phosphorylation, this compound is expected to modulate the transcription of genes that are dependent on the activation of these particular STAT pathways. While specific gene expression profiles altered by this compound were not detailed in the search results, the downstream effects of inhibiting the JAK-STAT pathway are known to influence the expression of genes that promote cell growth and resistance to apoptosis in certain contexts. researchgate.net Modulating these gene expression profiles is considered a key mechanism by which JAK inhibitors exert their biological effects.
Effects on Cellular Biological Processes (In Vitro Studies)
Modulation of Cell Proliferation and Viability
Preclinical studies investigating JAK inhibitors, including this compound, have demonstrated their capacity to influence cellular proliferation and viability. Inhibition of JAK signaling can lead to a decrease in cellular proliferation, particularly in cell types where the JAK pathway is constitutively active or overexpressed, such as in certain tumor cells guidetopharmacology.orgidrblab.net. Research indicates that JAK inhibitors can decrease cell viability in various preclinical models.
Table 1 summarizes representative preclinical findings on the modulation of cell proliferation and viability by JAK inhibitors, including insights relevant to the mechanism of action of this compound.
| Compound (Mechanism) | Cell Type/Model | Observed Effect on Proliferation/Viability | Relevant Citation |
| JAK inhibitors (General) | Solid tumor cell lines | Decrease in cell proliferation and survival | |
| Ruxolitinib (B1666119) (JAK1/2 inhibitor) | Breast cancer cell lines | Decreased cell growth | |
| Ruxolitinib (JAK1/2 inhibitor) | Myxoid liposarcoma cancer stem cells | Inhibited cell viability | |
| AZD1480 (JAK1/2 inhibitor) | Various solid tumor cell lines | Inhibited cell viability | |
| WP1066 (JAK2 inhibitor analog) | Various solid tumors | Inhibition of cell proliferation and survival |
These findings underscore the potential of JAK inhibition to suppress uncontrolled cell growth, a hallmark of various diseases.
Induction of Apoptosis and Cell Cycle Arrest
Inhibition of the JAK-STAT pathway by agents like this compound can induce apoptosis and promote cell cycle arrest in susceptible cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation contributes to diseases like cancer. The cell cycle, which governs cell division, is also tightly regulated, and its arrest can prevent the proliferation of abnormal cells.
Preclinical data suggest that targeting JAK signaling can enhance apoptotic processes and lead to cell cycle inhibition. For instance, some JAK inhibitors have been shown to enhance apoptosis in preclinical models. Cell cycle arrest, particularly in the G2/M phase, has also been linked to the action of certain anti-cancer agents that modulate pathways like PI3K/Akt signaling, which can be influenced by JAK inhibition. The interplay between cell cycle progression and apoptosis is well-established, with cell cycle manipulation potentially inducing or preventing an apoptotic response.
Influence on Cellular Differentiation and Maturation
The JAK-STAT pathway is intrinsically involved in the processes of cellular differentiation and maturation guidetopharmacology.orgidrblab.net. This includes the development and maturation of various cell types, such as hematopoietic cells and immune cells guidetopharmacology.orgidrblab.net. Inhibition of JAK1 by this compound could therefore influence these developmental pathways. While specific detailed findings on this compound's direct impact on the differentiation and maturation of non-immune cell types were not extensively detailed in the provided search results, the known role of JAK-STAT signaling in these processes suggests a potential area of influence guidetopharmacology.orgidrblab.net. In the context of the immune system, the differentiation of T cell subsets is notably regulated by JAK signaling.
Alterations in Cell Migration and Invasion Potential
Cell migration and invasion are critical steps in various biological processes, including immune responses and disease progression, such as cancer metastasis. The JAK-STAT pathway has been implicated in regulating cell migration and invasion. While direct experimental data on this compound's specific effects on these processes was limited in the provided results, the known involvement of JAK signaling suggests that its inhibition by this compound could potentially modulate the migratory and invasive capabilities of cells where this pathway is active.
Immunomodulatory Effects on Immune Cell Subsets (e.g., cytokine production)
JAK inhibitors are well-recognized for their immunomodulatory properties, primarily through their effects on cytokine signaling, which is fundamental to immune cell function and regulation mrc.ac.uknih.govmrc.ac.uk. Cytokines are small proteins that play crucial roles in cell signaling within the immune system, modulating the balance between different immune responses and regulating the maturation, growth, and responsiveness of specific immune cell populations. JAKs are key intracellular kinases that transmit signals from cytokine receptors on the cell surface guidetopharmacology.orgidrblab.net.
As a selective JAK1 inhibitor, this compound is expected to exert immunomodulatory effects by interfering with cytokine signaling pathways that rely on JAK1 mrc.ac.uknih.gov. This can influence the function and activity of various immune cell subsets. Cytokine production by immune cells can be altered by JAK inhibition. For example, inhibition of JAK signaling can impact the production of both pro-inflammatory and anti-inflammatory cytokines. The differentiation of T helper cell subsets, which secrete various cytokines and are central to acquired immunity, is also influenced by JAK signaling.
Table 2 illustrates the general impact of immunomodulatory agents, including JAK inhibitors, on cytokine production and immune cells based on the provided information.
| Agent Type (Mechanism) | Immune Cell Subset Affected | Example Cytokines Affected | Observed Effect | Relevant Citation |
| JAK inhibitors (General) | Immune cells (various) | Multiple cytokines | Decreased immune response via signaling blockade | mrc.ac.uknih.govmrc.ac.uk |
| Filgotinib (Selective JAK1 inhibitor) | Th1, Th2 cells | IL-6 (reduced levels) | Inhibition of differentiation, anti-inflammatory | mrc.ac.uk |
| IL-10 (Anti-inflammatory cytokine) | Lymphocytes, monocytes, macrophages | IL-1, IL-6, TNF-α, GM-CSF, IFN-γ | Inhibitory action on production | |
| Statins | Macrophages | IL-6, chemokines | Reduced mRNA expression |
The modulation of cytokine production and the influence on immune cell subsets by JAK inhibitors like this compound highlight their potential in treating immune-mediated diseases mrc.ac.uknih.gov.
Preclinical Efficacy and Mechanistic Studies of Incb047986 in Disease Models
In Vitro Disease-Relevant Model Systems
Comprehensive searches for published literature detailing the in vitro efficacy of INCB047986 in disease-relevant model systems did not yield specific data on its effects in cancer cell lines or in cell models of inflammatory and autoimmune diseases.
There is no publicly available data detailing the specific efficacy of this compound in various cancer cell lines. Preclinical studies on other JAK inhibitors have demonstrated effects on cell proliferation and survival by decreasing STAT activation; however, specific findings for this compound are not reported. nih.gov
Similarly, specific data on the efficacy of this compound in in vitro models of inflammatory and autoimmune diseases are not available in published literature. While the JAK/STAT pathway is a known therapeutic target in these conditions, the specific effects of this compound in relevant cell models have not been publicly detailed.
In Vivo Non-Human Animal Models of Disease
Detailed findings from in vivo studies of this compound in non-human animal models of disease are not available in the public domain. This includes a lack of specific data on its efficacy in xenograft, syngeneic, and genetically engineered mouse models of cancer, as well as in preclinical models of inflammatory and autoimmune conditions.
No specific data from studies evaluating the efficacy of this compound in xenograft models of cancer have been published.
There is no publicly available information on the efficacy of this compound in syngeneic or genetically engineered mouse models of cancer.
Information regarding the efficacy of this compound in preclinical animal models of inflammatory or autoimmune conditions is not available in the published literature.
Impact on Tumor Growth and Metastasis in Preclinical Cancer Models
While specific, detailed public data on the preclinical efficacy of this compound in tumor growth and metastasis models is limited, the broader class of JAK inhibitors has demonstrated anti-tumor effects in various preclinical settings. Generally, JAK inhibitors have been shown to decrease cell proliferation and survival in cancer cell lines and inhibit tumor growth in in vivo models. The therapeutic rationale for using a JAK1-selective inhibitor like this compound is to specifically target the signaling of cytokines that predominantly utilize JAK1, thereby potentially mitigating off-target effects associated with broader JAK inhibition.
Monotherapy Approaches in Preclinical Investigations
Information regarding the specific preclinical monotherapy efficacy of this compound in various cancer models is not extensively available in published literature. Preclinical studies with other selective JAK1 inhibitors have demonstrated that as single agents, they can inhibit the proliferation of cancer cells and reduce tumor volume in xenograft models. The success of such a monotherapy approach is often contingent on the degree to which the specific cancer model is dependent on JAK1 signaling for its growth and survival.
Combination Therapy Strategies in Preclinical Models
To enhance anti-tumor efficacy and overcome potential resistance mechanisms, targeted therapies like this compound are often evaluated in combination with other anti-cancer agents in preclinical studies.
Synergy with Chemotherapeutic Agents
The combination of JAK inhibitors with traditional chemotherapeutic agents is a common preclinical strategy. The rationale is that by inhibiting the pro-survival signaling mediated by the JAK/STAT pathway, cancer cells may become more susceptible to the cytotoxic effects of chemotherapy. However, specific preclinical data detailing the synergistic effects of this compound with chemotherapeutic agents has not been publicly reported.
Combinations with Other Targeted Therapies
Combining targeted therapies that inhibit different oncogenic pathways can lead to synergistic anti-tumor effects. For instance, preclinical studies with other JAK inhibitors have explored combinations with inhibitors of pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. No specific preclinical data for this compound in combination with other targeted therapies is currently available.
Combination with Immunomodulatory Approaches (Preclinical)
The JAK/STAT pathway plays a critical role in regulating immune responses. Therefore, combining JAK inhibitors with immunotherapies, such as checkpoint inhibitors, is an area of active preclinical research. The goal of such combinations is to modulate the tumor microenvironment and enhance anti-tumor immunity. There is no publicly available preclinical data specifically investigating the combination of this compound with immunomodulatory agents.
Mechanisms of Preclinical Resistance and Overcoming Strategies
Identification of Molecular Mechanisms of Acquired Resistance to JAK1 Inhibition in Preclinical Systems
Acquired resistance occurs when a previously sensitive cell population becomes unresponsive to a drug after a period of treatment. While specific preclinical studies detailing acquired resistance mechanisms to INCB047986 are not extensively documented in publicly available research, insights can be drawn from studies on other JAK inhibitors, particularly those targeting the closely related JAK2. These studies provide a predictive framework for the types of resistance mechanisms that could emerge against a selective JAK1 inhibitor.
One of the most common mechanisms of acquired resistance to kinase inhibitors is the development of secondary mutations in the drug's target protein. researchgate.net In the context of JAK inhibitors, preclinical models of acute lymphoblastic leukemia (ALL) with JAK2 rearrangements have shown that acquired resistance to the JAK1/2 inhibitor ruxolitinib (B1666119) is frequently associated with mutations within the JAK2 kinase domain. flinders.edu.auspringernature.com These mutations are often located in the ATP-binding site, where the inhibitor is designed to bind. springernature.com
For instance, in vitro studies have identified several specific mutations in the JAK2 kinase domain that confer resistance to multiple type-I JAK inhibitors. springernature.com Computational modeling suggests that these mutations can interfere with drug binding in different ways, such as by creating steric hindrance or by disrupting critical hydrogen bonds necessary for the inhibitor's affinity. springernature.com A notable example is the G993A mutation, which has been shown to confer resistance to both type-I and type-II JAK inhibitors, potentially by altering the mobility of the kinase's activation loop, thereby allowing JAK2 to remain active even when the drug is bound. researchgate.netspringernature.com
Another potential mechanism of acquired resistance is the functional adaptation and reactivation of the JAK-STAT signaling pathway. nih.gov This can occur through the heterodimeric activation of JAK2 by other JAK family members, such as JAK1 and TYK2, which can reactivate downstream signaling even in the presence of a targeted inhibitor and without the need for secondary mutations. nih.gov This phenomenon has been observed in cell lines, murine models, and patient samples and is often reversible upon drug withdrawal. nih.gov
| Mutation | Location | Observed in Model | Effect on Inhibitor Binding | Reference |
|---|---|---|---|---|
| G993A | Kinase Domain | Murine pro-B cells with JAK2 fusion gene | Modulates mobility of the activation loop, enabling JAK2 activation in the presence of drug binding. | researchgate.netspringernature.com |
| Y931C | Kinase Domain | Murine pro-B cells with JAK2 fusion gene | May reduce ruxolitinib binding affinity by disrupting a critical hydrogen bond. | springernature.com |
| L983F | Kinase Domain | Murine pro-B cells with JAK2 fusion gene | Sterically hinders ruxolitinib binding. | springernature.com |
Investigation of Intrinsic Resistance Pathways in Preclinical Models
Intrinsic, or primary, resistance refers to the inherent lack of response to a drug in a cell population that has not been previously exposed to it. A key preclinical mechanism of intrinsic resistance relevant to JAK1 inhibition involves genetic alterations that render cells insensitive to the downstream effects of JAK signaling.
A significant example of this is seen in the context of immunotherapy. The efficacy of PD-1 blockade often relies on an intact interferon-gamma (IFN-γ) signaling pathway within tumor cells. IFN-γ, produced by activated T cells, signals through its receptor to activate JAK1 and JAK2, leading to the upregulation of PD-L1 on tumor cells. aacrjournals.org This adaptive PD-L1 expression is a mechanism of immune escape, but it also indicates a tumor that is actively being recognized by the immune system and is therefore more likely to respond to PD-1/PD-L1 blockade.
Preclinical and clinical studies have identified loss-of-function mutations in JAK1 or JAK2 as a mechanism of primary resistance to immunotherapy. aacrjournals.org These mutations prevent the tumor cell from responding to IFN-γ, leading to a lack of PD-L1 expression. aacrjournals.org Consequently, even though T cells may be present and active, the tumor is invisible to the therapeutic effects of PD-1 inhibitors. This represents a form of intrinsic resistance where the drug target (PD-1/PD-L1 interaction) is relevant, but the pathway that makes it therapeutically exploitable is disrupted upstream. Therefore, tumors harboring such JAK1 mutations would be intrinsically resistant to therapies that rely on an intact IFN-γ-JAK1-STAT pathway for their efficacy.
Development of Preclinical Strategies to Circumvent Resistance
Given the potential for both acquired and intrinsic resistance to JAK1 inhibition, preclinical research has focused on developing strategies to overcome these limitations, primarily through combination therapies.
One promising approach is to combine JAK1 inhibitors with other targeted agents to create synergistic effects or to block escape pathways. In a murine pancreatic ductal adenocarcinoma model, the combination of the JAK1 inhibitor itacitinib (B608144) with inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) or phosphoinositide 3-kinase-delta (PI3Kδ) showed potential for enhanced immunomodulatory effects. nih.gov
Another key strategy involves combining JAK1 inhibition with immunotherapy. Preclinical studies have shown that itacitinib can enhance the antitumor response to anti-PD-L1 antibodies in a syngeneic pancreatic cancer model. nih.gov This combination led to reduced tumor volume and an increase in the number and activity of effector T cells within the tumor microenvironment. nih.govbmj.com Furthermore, in preclinical models of immunotherapy-resistant tumors with high interferon-stimulated gene (ISG) signatures, the addition of itacitinib to PD-1 blockade improved therapeutic efficacy. nih.gov This suggests that for certain resistant tumors, JAK1 inhibition can modulate the tumor microenvironment to be more favorable for an effective anti-tumor immune response.
In the context of acquired resistance driven by proinflammatory cytokines, the selective JAK1 inhibitor filgotinib (B607452) has been shown in preclinical models of non-small cell lung cancer (NSCLC) to reverse resistance to other targeted therapies by inhibiting the JAK1/STAT3 signaling pathway. researchgate.net This highlights the potential of using selective JAK1 inhibitors like this compound to overcome resistance driven by inflammatory signaling loops.
| Combination Strategy | Preclinical Model | Rationale | Observed Outcome | Reference |
|---|---|---|---|---|
| Itacitinib + Anti-PD-L1 | Syngeneic pancreatic cancer (PAN02) | Enhance anti-tumor immunity | Enhanced tumor growth control and increased intratumoral effector cells. | nih.gov |
| Itacitinib + Pembrolizumab (Anti-PD-1) | Immunotherapy-resistant melanoma (B16-derived Res 499) | Antagonize IFN-I signaling in resistant tumors with high ISG signatures | Improved immunotherapy efficacy. | nih.gov |
| JAK1 inhibitor (Filgotinib) + Targeted therapy (e.g., Selumetinib, Erlotinib) | NSCLC cell lines with acquired resistance | Inhibit JAK1/STAT3 signaling pathway to reverse resistance | Reversal of resistance to targeted drugs. | researchgate.net |
Preclinical Biomarkers and Translational Research Paradigms
Identification and Validation of Preclinical Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are crucial indicators used in early-stage drug development to assess a compound's effect on its intended target within a living system nih.govscience.gov. For a JAK1 inhibitor like INCB047986, preclinical PD biomarker identification and validation would typically focus on evaluating the modulation of the JAK-STAT signaling pathway.
The JAK-STAT pathway is activated by cytokine binding to cell surface receptors, leading to the phosphorylation of JAK kinases and subsequent phosphorylation and activation of STAT proteins nih.gov. Activated STAT proteins then translocate to the nucleus to regulate gene expression. Therefore, potential pharmacodynamic biomarkers for a JAK1 inhibitor could include:
Phosphorylation status of JAK1 and downstream STAT proteins (e.g., STAT1, STAT3, STAT5): Measuring the reduction in phosphorylation levels of JAK1 and its downstream targets upon exposure to the compound serves as a direct indicator of target engagement and pathway inhibition. This can be assessed in various cell types and tissues relevant to the disease indication.
Expression levels of JAK-STAT regulated genes: As activated STAT proteins influence gene expression, changes in the mRNA or protein levels of genes known to be regulated by the JAK-STAT pathway can serve as downstream PD biomarkers.
Cellular functional assays: Assays measuring cellular responses dependent on JAK-STAT signaling, such as cytokine-induced cell proliferation or differentiation, can also provide pharmacodynamic insights.
Validation of these preclinical PD biomarkers involves demonstrating a clear relationship between compound exposure, biomarker modulation, and ultimately, phenotypic effect in preclinical models. This helps confirm that the compound is hitting its target and having the desired biological impact science.gov. While the general principles apply to this compound as a JAK1 inhibitor, specific data detailing the identified and validated preclinical pharmacodynamic biomarkers for this particular compound were not available in the searched literature.
Predictive Biomarkers in Preclinical Models of Response to this compound
Predictive biomarkers are characteristics that can identify individuals or patient populations more likely to respond favorably to a specific therapy science.govincytemi.com. In the preclinical setting, identifying predictive biomarkers helps in selecting appropriate animal models for efficacy testing and provides insights into potential patient stratification strategies for future clinical trials science.gov.
For a JAK1 inhibitor, potential predictive biomarkers in preclinical models could be related to the underlying genetic alterations or the activation status of the JAK-STAT pathway in different disease models. For instance:
Mutations or amplifications in JAK1 or other components of the JAK-STAT pathway: Certain genetic alterations can lead to constitutive activation of the pathway, potentially making cells or tissues more reliant on this signaling for growth or survival, and thus more sensitive to JAK inhibition.
Baseline phosphorylation levels of JAK-STAT proteins: Higher baseline levels of phosphorylated JAK1 or STAT proteins in a preclinical model might indicate a greater dependence on the pathway and predict a better response to this compound.
Expression levels of upstream cytokines or receptors: Elevated levels of cytokines that primarily signal through JAK1 could also potentially serve as predictive markers.
Preclinical studies would involve testing this compound in a panel of diverse models (e.g., cell lines, patient-derived xenografts) with varying JAK-STAT pathway profiles to identify correlations between specific molecular characteristics and sensitivity to the compound. This helps to understand which biological contexts are most responsive to JAK1 inhibition. However, specific predictive biomarkers identified for this compound in preclinical models were not detailed in the available search results.
Development of Ex Vivo and In Vitro Systems for Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. Ex vivo and in vitro systems play a critical role in this process by providing platforms to study the compound's effects in more complex biological contexts that are more representative of human physiology or disease than simple cell cultures nih.govnih.govscience.gov.
For a compound like this compound, relevant ex vivo and in vitro translational research systems could include:
Primary human cell cultures: Utilizing primary cells from relevant tissues or patient samples allows for studying the compound's effects in a more physiologically relevant environment compared to immortalized cell lines.
Patient-derived organoids (PDOs): PDOs are three-dimensional cultures derived from patient tissues that can recapitulate some of the complexity and heterogeneity of the original tissue or tumor nih.govscience.gov. These models are valuable for assessing compound efficacy and identifying biomarkers in a patient-relevant context.
Ex vivo tissue assays: This involves using fresh human or animal tissue samples and exposing them to the compound outside the body to assess its effects on target modulation or downstream signaling nih.gov. Ex vivo analysis can help confirm in vivo findings and correlate efficacy with biomarkers.
Co-culture systems: Developing in vitro systems that co-culture different cell types present in the relevant tissue microenvironment can provide insights into the compound's effects in a more complex setting.
Future Directions and Unexplored Avenues in Preclinical Research for Incb047986
Exploration of Novel Disease Applications in Preclinical Models
The selective inhibition of JAK1 by INCB04986 suggests potential therapeutic applications in diseases driven by cytokines that primarily signal through JAK1. While initial preclinical and clinical investigations explored its activity in solid tumors and rheumatoid arthritis medkoo.comescholarship.orgscience.gov, the broader involvement of JAK1 in numerous cytokine-mediated pathways warrants investigation in additional preclinical disease models. Cytokines such as IL-6, interferons, and other interleukins heavily rely on JAK1 activity for signal transduction. Therefore, preclinical models of diseases where these cytokines play a central pathogenic role represent potential areas for exploration. This could include, but is not limited to, other autoimmune diseases beyond rheumatoid arthritis, allergic disorders, or specific types of inflammation where JAK1-dependent signaling is hyperactive. Preclinical studies in relevant animal models or in vitro systems using primary cells from affected tissues could help determine if INCB047986 exhibits efficacy in these novel indications by inhibiting key signaling pathways.
Advanced Preclinical Model Development
Advancements in preclinical modeling offer opportunities to enhance the predictive value of research on compounds like this compound. Traditional cell lines and basic animal models, while useful, may not fully recapitulate the complexity of human diseases or the tumor microenvironment. Future preclinical research for this compound could benefit from the utilization of more advanced models, such as organoids derived from patient tissues or patient-derived xenografts (PDXs). These models can provide a more physiologically relevant context to evaluate the compound's efficacy, understand its pharmacodynamics, and investigate mechanisms of response or potential resistance. Developing and employing complex in vitro systems that mimic tissue-specific environments or utilizing co-culture models incorporating different cell types involved in the disease pathology could also yield more comprehensive insights into the potential effects of JAK1 inhibition by this compound. Rigorous study design is crucial when utilizing these advanced models to ensure reliable and reproducible results.
Mechanistic Insights into Off-Target Activities (Preclinical)
While this compound is described as a selective JAK1 inhibitor, preclinical evaluation of potential off-target activities is a critical aspect of drug development. Understanding any interactions with unintended targets at a mechanistic level in preclinical settings is vital for interpreting research findings and predicting potential effects. Future preclinical research could focus on comprehensive profiling of this compound against a broad panel of kinases and other relevant protein targets to identify any off-target binding or activity. Further mechanistic studies could then investigate the functional consequences of these off-target interactions in relevant in vitro or in vivo preclinical systems. Such research could involve biochemical assays, cell-based assays, and phenotypic analyses in preclinical models to delineate the extent and nature of any off-target effects, providing a more complete understanding of the compound's pharmacological profile.
Comparative Preclinical Studies with Next-Generation JAK1 Inhibitors
The landscape of JAK inhibitors has evolved, with several next-generation selective JAK1 inhibitors entering preclinical and clinical development escholarship.orgresearchgate.nethelsinki.firesearchgate.net. Comparative preclinical studies evaluating this compound alongside these newer agents could provide valuable context regarding its relative potency, selectivity, and efficacy in various preclinical models. Such studies could involve comparing the compounds' ability to inhibit JAK1-dependent signaling in cellular assays, their pharmacokinetic profiles in preclinical species, and their efficacy in relevant animal disease models. This comparative analysis at the preclinical stage is important for understanding the potential advantages or disadvantages of this compound compared to other selective JAK1 inhibitors and can help guide future research directions in the field of JAK inhibition.
Q & A
Q. What is the mechanistic basis of INCB047986’s inhibition of the JAK-STAT pathway, and how can this be experimentally validated?
- Methodological Answer : this compound selectively inhibits JAK phosphorylation, disrupting downstream signaling critical for tumor cell proliferation . To validate this:
- Use kinase activity assays (e.g., ADP-Glo™) to quantify JAK1/2 inhibition.
- Perform Western blotting to assess STAT3/5 phosphorylation levels in JAK-overexpressing cell lines (e.g., HEL92.1.7 for JAK2V617F mutants).
- Compare dose-response curves between wild-type and JAK-mutant models to confirm specificity .
Q. Which in vitro models are most suitable for preliminary efficacy testing of this compound?
- Methodological Answer : Prioritize cell lines with documented JAK dysregulation:
- Hematologic malignancies: HEL92.1.7 (erythroleukemia), SET-2 (myelofibrosis).
- Solid tumors: MDA-MB-231 (breast cancer with STAT3 activation).
- Use proliferation assays (MTT/XTT) and apoptosis markers (Annexin V/PI) to quantify effects. Include controls with ruxolitinib (JAK1/2 inhibitor) for comparative analysis .
Q. What are the key pharmacokinetic parameters to assess during early-phase this compound studies?
- Methodological Answer :
- Measure oral bioavailability via LC-MS/MS in plasma samples from rodent models.
- Calculate half-life (t½), C~max~, and AUC using non-compartmental analysis (NCA) in software like Phoenix WinNonlin.
- Evaluate tissue distribution in tumor-bearing models via radiolabeled tracking or mass spectrometry .
Advanced Research Questions
Q. How can researchers optimize experimental designs to evaluate this compound’s off-target effects in heterogeneous tumor microenvironments?
- Methodological Answer :
- Employ kinase profiling panels (e.g., Eurofins DiscoverX) to screen >400 kinases.
- Use CRISPR-Cas9 to generate JAK-knockout models; compare this compound efficacy to isolate JAK-specific effects.
- Integrate single-cell RNA sequencing to identify off-target transcriptional changes in co-cultured stromal cells .
Q. What statistical methods are recommended for resolving contradictory efficacy data across this compound studies?
- Methodological Answer :
- Apply meta-analysis to aggregate data from disparate studies, using random-effects models to account for variability (e.g., RevMan software).
- Perform sensitivity analysis to isolate confounding variables (e.g., dosing schedules, model genetic backgrounds).
- Use Bayesian hierarchical models to quantify uncertainty in heterogenous datasets .
Q. How can researchers adapt protocols to address this compound resistance mechanisms in longitudinal studies?
- Methodological Answer :
- Establish patient-derived xenografts (PDXs) from relapsed cases to model resistance.
- Perform whole-exome sequencing on pre-/post-treatment samples to identify mutations in JAK-STAT or compensatory pathways (e.g., PI3K/AKT).
- Test combination therapies (e.g., this compound + PI3K inhibitors) using synergy scoring (e.g., Chou-Talalay method) .
Q. What methodologies are critical for validating this compound’s immunomodulatory effects in vivo?
- Methodological Answer :
- Use flow cytometry to quantify immune cell infiltration (e.g., CD8+ T cells, Tregs) in syngeneic tumor models.
- Assess cytokine profiles (e.g., IL-6, IFN-γ) via multiplex assays (Luminex/Meso Scale Discovery).
- Combine with checkpoint inhibitors (e.g., anti-PD-1) to evaluate combinatorial immune activation .
Methodological Frameworks for this compound Research
- Research Question Design : Apply PICO (Population: JAK-dysregulated models; Intervention: this compound; Comparison: Standard inhibitors; Outcome: Proliferation/apoptosis metrics) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses .
- Data Contradiction Analysis : Use triangulation by cross-validating results across molecular (e.g., Western blot), cellular (e.g., viability assays), and in vivo (e.g., tumor volume) endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
